molecular formula C7H9IN2 B1427198 1-(环丙基甲基)-4-碘-1H-吡唑 CAS No. 1340571-52-9

1-(环丙基甲基)-4-碘-1H-吡唑

货号 B1427198
CAS 编号: 1340571-52-9
分子量: 248.06 g/mol
InChI 键: SXBRZFVZNYEHIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole, also known as 1C4IP, is an organic compound that is commonly used in the synthesis of pharmaceuticals and other compounds. It is a heterocyclic compound with a five-membered ring structure consisting of nitrogen, carbon, and iodine atoms. 1C4IP has a variety of applications in the field of chemistry, including its use in the synthesis of pharmaceuticals and other compounds, as well as its use as a catalyst in organic reactions. In addition, 1C4IP has been studied for its potential as a therapeutic agent and has been found to have a variety of biochemical and physiological effects on the body.

科学研究应用

合成方法

1-(环丙基甲基)-4-碘-1H-吡唑和类似化合物是通过各种化学反应合成的。例如,功能取代的1-酰基-5-羟基-4,5-二氢-1H-吡唑可以发生脱水和碘化反应,形成1-酰基-4-碘-1H-吡唑,这些化合物是从2-炔基-1-酮(Waldo, Mehta, & Larock, 2008)制备而来。另一种方法涉及合成N1-取代的3,5-二甲氧基-4-卤代-1H-吡唑,包括1-甲基和1-苄基-3,5-二甲氧基-4-卤代-1H-吡唑,并进行详细的核磁共振光谱研究(Holzer & Gruber, 1995)

药物应用

合成和生物评价1,5-二芳基吡唑类环氧合酶-2(COX-2)抑制剂表明吡唑衍生物的潜在药物应用。这些化合物,包括塞来昔布,已被研究用于治疗风湿性关节炎和骨关节炎等疾病(Penning et al., 1997)

生物学研究

已对吡唑衍生物进行了抗增殖性能的研究。新型1-芳基-3,5-双(杂)芳基吡唑衍生物对乳腺癌和白血病细胞显示出细胞毒性效应,表明它们作为癌症治疗的小分子抑制剂的潜力(Ananda et al., 2017)

化学和结构分析

已进行了吡唑啉衍生物的结构表征和Hirshfeld表面分析,包括晶体堆积和分子间相互作用的研究。这些研究对于理解这些化合物的化学性质和潜在应用至关重要(Delgado et al., 2020)

荧光吡唑的合成

已对荧光吡唑的合成进行了研究,这些化合物是有趣的荧光色团。这些化合物表现出红移的发射峰值和明显的正溶剂色变性,使它们成为光学材料和传感器等领域的潜在候选物(Götzinger et al., 2016)

NMR研究

已广泛研究了N-未取代和N-甲基吡唑衍生物的核磁共振化学位移,为吡唑化合物的结构阐明提供了宝贵的数据(Cabildo, Claramunt, & Elguero, 1984)

属性

IUPAC Name

1-(cyclopropylmethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBRZFVZNYEHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

CAS RN

1340571-52-9
Record name 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Iodo-1H-pyrazole (0.50 g, 2.5 mmol), bromomethyl cyclopropane (0.75 mL, 7.5 mmol), and cesium carbonate (1.20 g, 3.75 mmol) were combined in DMF (10 mL) and stirred at room temperature for overnight. The mixture was subjected to standard aqueous workup, and the crude residue was purified on silica gel (0-20% EtOAc in hexanes) to afford the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole
Reactant of Route 5
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。